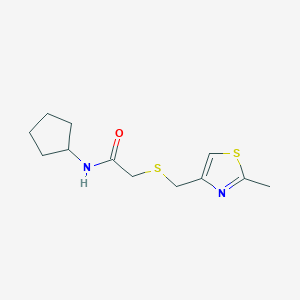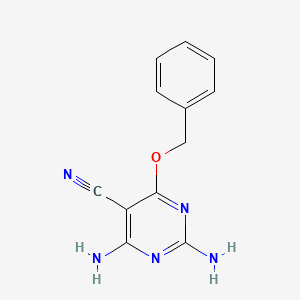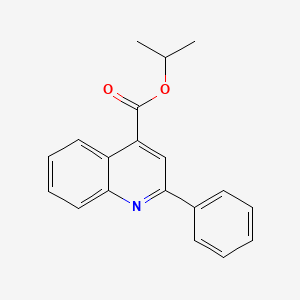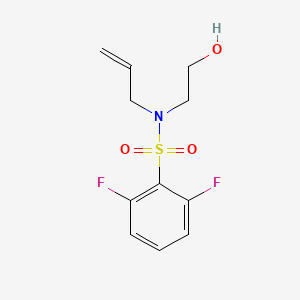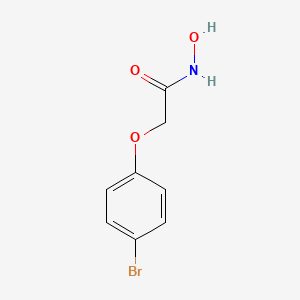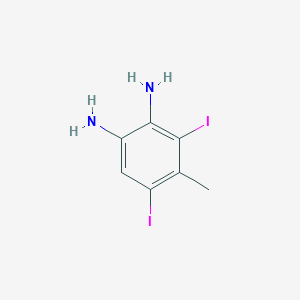![molecular formula C31H25P B14906642 [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is an organophosphorus compound that features a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of a phosphine precursor with a substituted biphenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes are the primary products.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes that can facilitate various catalytic processes, including cross-coupling reactions.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its role as a ligand in metal complexes could potentially be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group donates electron density to the metal center, stabilizing the metal and facilitating various catalytic processes. The aromatic rings can also participate in π-π interactions, further stabilizing the complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)benzene: A related compound with two phosphine groups attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is unique due to its complex aromatic structure, which provides additional stability and electronic properties compared to simpler phosphine ligands. This makes it particularly useful in applications requiring robust and stable metal complexes.
Propriétés
Formule moléculaire |
C31H25P |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H25P/c1-24-14-13-22-28(25-15-5-2-6-16-25)31(24)29-21-11-12-23-30(29)32(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-23H,1H3 |
Clé InChI |
XVRLRRXBGLNJQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
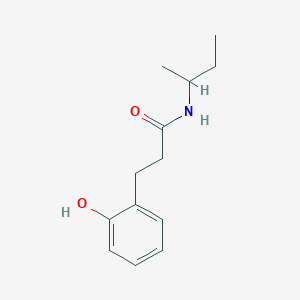
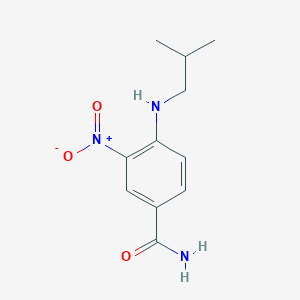
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)



